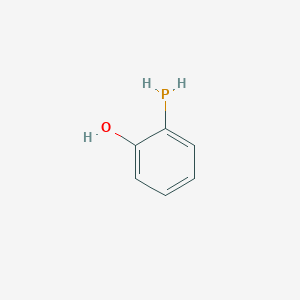

(2-Hydroxyphenyl)phosphine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7OP |

|---|---|

Molecular Weight |

126.09 g/mol |

IUPAC Name |

2-phosphanylphenol |

InChI |

InChI=1S/C6H7OP/c7-5-3-1-2-4-6(5)8/h1-4,7H,8H2 |

InChI Key |

ZUYRZVQAOUOSQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)P |

Synonyms |

o-phosphinophenol |

Origin of Product |

United States |

Foundational & Exploratory

(2-Hydroxyphenyl)phosphine: Technical Guide & Application Note

[1][2][3][4]

Executive Summary

This compound (also known as 2-phosphinophenol ) is a bifunctional organophosphorus intermediate featuring a primary phosphine (

Unlike tertiary phosphines (e.g., triphenylphosphine), this compound possesses two reactive P-H bonds, making it a versatile building block for P-chiral ligand synthesis and a precursor for "soft-hard" P,O-donor ligands used in ethylene oligomerization catalysis.[1][2][3] Researchers must handle this compound with extreme caution due to the high air sensitivity and pyrophoric potential typical of primary arylphosphines.[3][4]

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10]

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | 2-Phosphinophenol; o-Phosphinophenol; 2-Hydroxy-1-phosphinobenzene |

| CAS Number | 78956-29-3 |

| Molecular Formula | |

| Molecular Weight | 126.10 g/mol |

| Structure | Benzene ring substituted at 1-position with |

| Physical State | Low-melting solid or viscous oil (tends to crystallize upon standing).[1][3] |

| Air Sensitivity | High (Pyrophoric potential).[1][2][3] Rapidly oxidizes to phosphine oxides or phosphinic acids upon air exposure.[1][3] |

| Solubility | Soluble in THF, diethyl ether, toluene, and dichloromethane.[2][3] Reacts with protic solvents (alcohols) under oxidative conditions.[1][2][3] |

| pKa | Phenolic OH: ~10 (modified by ortho- |

Synthesis & Production Protocols

The synthesis of this compound is challenging due to the sensitivity of the

Method A: Reduction of Diethyl (2-hydroxyphenyl)phosphonate

This is the industry-standard route for laboratory-scale preparation, ensuring high yield and purity if air-free techniques are strictly followed.[1][2][4]

Reaction Scheme:

-

Precursor: Diethyl (2-hydroxyphenyl)phosphonate (CAS 69646-14-6).[1]

-

Reagent: Lithium Aluminum Hydride (

).[1][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen/argon inlet.

-

Charging: Charge the flask with

(3.0 equivalents) suspended in anhydrous THF at 0°C. -

Addition: Dissolve diethyl (2-hydroxyphenyl)phosphonate in THF and add dropwise to the

suspension. The rate should control the exotherm.[4]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Reflux: Warm to room temperature, then reflux for 2–4 hours to ensure complete reduction of the

and -

Quench: Cool to 0°C. Carefully quench with degassed water or saturated

solution (Argon sparged). Caution: Evolution ofngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Isolation: Filter the aluminum salts under inert atmosphere. Dry the filtrate over

and concentrate in vacuo. -

Purification: Distillation under high vacuum or recrystallization from degassed pentane/ether.[1][3]

Visualization: Synthetic Pathway

[1][2][3][5]

Reactivity Profile

The compound's utility stems from its dual nucleophilic sites (P and O).[1][3]

1,3-Benzoxaphosphole Formation (Cyclization)

The most significant application of CAS 78956-29-3 is its condensation with carbonyls or imidoyl chlorides to form benzoxaphospholes—phosphorus analogues of benzoxazoles.[1][2][3][4]

-

Mechanism: The primary phosphine attacks the electrophilic carbon (carbonyl/imidoyl), followed by intramolecular cyclization by the hydroxyl group.[2][3][4]

-

Application: These heterocycles are used as fluorescent dyes and rigid ligands in catalysis.[1][3]

Coordination Chemistry (P,O-Ligands)

This compound acts as a bidentate ligand.[1][2][3][4]

-

Soft-Hard Mismatch: The soft phosphorus atom and hard oxygen atom create a hemilabile coordination environment.[1]

-

Catalysis: Nickel(II) complexes of this ligand are highly active for ethylene oligomerization (Shell Higher Olefin Process analogues).[1][2][3] The anionic oxygen anchors the metal, while the phosphine modulates reactivity.[3][4]

Hydrophosphination

The P-H bonds react with aldehydes (e.g., formaldehyde, benzaldehyde) to form

-

Reaction:

.[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Utility: Precursors for water-soluble phosphines (e.g., hydroxymethyl derivatives).[1][2][3]

Visualization: Reactivity Flow

[1][2][3][5][11]

Safety & Handling Protocols

Warning: Primary arylphosphines are pyrophoric or spontaneously combustible in air.[1][3]

-

Inert Atmosphere: All manipulations must occur in a glovebox (

ppmngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Storage: Store under Argon at

. -

Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the safer phosphonic acid/oxide derivatives.[1][3]

-

Toxicity: Assume high toxicity (analogous to phenylphosphine). Use distinct P-H bond odor (garlic/rotten fish) as a warning sign of exposure.[1][2][3]

References

-

Heinicke, J., et al. (2000).[2][3] "Nickel Chelate Complexes of 2-Alkylphenylphosphanylphenolates: Synthesis, Structural Investigation and Use in Ethylene Polymerization." European Journal of Inorganic Chemistry, 2000(3), 431–440.[2][3]

-

Casteel, D. A., & Peri, S. P. (1991).[2][3] "Synthesis of diethyl (2-hydroxyphenyl)phosphonate." Synthesis, 1991(9), 691–693.[2][3] [1][2][3]

-

Wu, S., Deligonul, N., & Protasiewicz, J. D. (2013).[2][3] "An unusually unstable ortho-phosphinophenol and its use to prepare benzoxaphospholes having enhanced air-stability."[1][5] Dalton Transactions, 42, 14801-14805.[2][3][4]

-

Heinicke, J., & Jux, U. (1999).[2][3] "Organonickel complexes of secondary 2-phosphinophenol derivatives." Inorganic Chemistry Communications, 2(2), 55–56.[2][3] [1][2][3]

-

Ekstrom, Z. T., et al. (2020).[2][3] "Synthesis and structural characterization of two rotationally flexible bis(benzoxaphosphole)s." Phosphorus, Sulfur, and Silicon and the Related Elements, 195.[2][3][4] [1][2][3]

Sources

- 1. 3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | C17H17NO2 | CID 5331296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sioc-journal.cn [sioc-journal.cn]

- 3. par.nsf.gov [par.nsf.gov]

- 4. US4212831A - Process for producing triphenylphosphine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Comparative Analysis: Diphenylphosphine vs. (2-Hydroxyphenyl)phosphine

This guide provides an in-depth technical analysis comparing Diphenylphosphine (a secondary phosphine) and (2-Hydroxyphenyl)phosphine (a functionalized primary phosphine).

Strategic Guide for Ligand Design & Synthetic Methodology

Executive Summary & Nomenclature Disambiguation

In the context of drug development and organometallic chemistry, the distinction between these two species is fundamental: one is a ubiquitous secondary building block , while the other is a specialized primary scaffold capable of unique heterocycle formation.

-

Diphenylphosphine (

): The standard secondary phosphine used to install the diphenylphosphino ( -

This compound (

): A primary phosphine containing an ortho-hydroxyl group. It is bifunctional (

⚠️ CRITICAL NOMENCLATURE ALERT: Commercial catalogs often loosely use "this compound" as a synonym for the tertiary ligand (2-Hydroxyphenyl)diphenylphosphine (CAS: 60254-10-6), which is a "P,O-ligand" used in Suzuki/Buchwald couplings.

This guide strictly compares the chemical entities defined by IUPAC nomenclature:

Secondary: Diphenylphosphine (

)Primary: this compound (

)

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The drastic difference in substitution (Secondary vs. Primary) dictates their physical behavior and handling requirements.

| Feature | Diphenylphosphine ( | This compound ( |

| Structure | ||

| Hybridization | Pyramidal | Pyramidal |

| P-H Bonds | 1 (Secondary) | 2 (Primary) |

| Physical State | Colorless liquid | White/Off-white solid (typically) |

| Boiling Point | 280°C (Atm) | N/A (Solid, often decomposes) |

| ~21.7 (in DMSO) | ~22 (PH), ~10 (Phenol OH) | |

| Air Stability | Pyrophoric (Ignites in air) | High Sensitivity (Rapid oxidation) |

| Odor | Intense, foul (garlic/rotten fish) | Characteristic phosphine odor |

| Primary Utility | Installing | Building macrocycles/heterocycles |

Mechanistic Divergence & Reactivity

The core difference lies in the P-H activation potential and the Intramolecular Ortho-Effect .

Diphenylphosphine: The Nucleophilic Substitution Engine

acts primarily as a nucleophile after deprotonation (-

Key Mechanism: Deprotonation by

yields -

Hydrophosphination: Adds across alkenes/alkynes (anti-Markovnikov) to generate alkyl-diphenylphosphines.

This compound: The Bifunctional Scaffold

This molecule possesses both a nucleophilic phosphorus (

-

Template Synthesis: The

group can anchor the molecule to a metal center or electrophile, directing the -

Benzoxaphosphole Formation: It can condense with aldehydes or ketones to form 2,3-dihydro-1,2-benzoxaphospholes, a class of heterocycles used as bioactive pharmacophores.

Visualization of Reactivity Pathways

Figure 1: Divergent synthetic utility.

Strategic Applications in Drug Development

A. Diphenylphosphine: The Ligand Architect

In drug discovery,

-

Workflow: Synthesis of chiral ligands (e.g., DIOP, CHIRAPHOS) for asymmetric hydrogenation of API intermediates.

-

Example: Reaction with ferrocenyl precursors to synthesize dppf (1,1'-Bis(diphenylphosphino)ferrocene), a critical ligand for Suzuki-Miyaura couplings in biaryl drug synthesis.

B. This compound: The Heterocyclic Pharmacophore

The primary phosphine is used to access phosphorus-containing heterocycles which are increasingly screened as bioisosteres.

-

Workflow: Reaction with carbonyls to form dihydrobenzo[1,2]oxaphospholes .

-

Utility: These derivatives mimic coumarins or flavonoids but with tunable P-oxidation states (Phosphine vs. Oxide vs. Sulfide), altering lipophilicity and metabolic stability.

Experimental Protocols (Self-Validating)

Protocol A: Safe Handling of Diphenylphosphine (Pyrophoric)

Context: Installing a

-

Preparation: Dry all glassware at 120°C. Cycle Argon/Vacuum 3 times. Use a Schlenk line.

-

Reagent Transfer:

(Liquid) must be transferred via cannula or a gas-tight syringe flushed with Argon. NEVER pour in open air. -

Deprotonation:

-

Cool THF solvent to -78°C.

-

Add

(1.0 equiv). -

Add

(1.05 equiv) dropwise. -

Validation: Solution turns from colorless to bright orange/red (indicating

anion formation). If solution remains colorless, the reagent may be oxidized (

-

-

Quenching: Add electrophile. The color should fade to pale yellow/clear.

Protocol B: Cyclization using this compound

Context: Synthesis of a benzoxaphosphole derivative.

-

Precursor Synthesis: this compound is often generated in situ by the reduction of 2-hydroxybenzenephosphonate using

in ether (Reflux, 4h). -

Isolation: Careful acidic workup (degassed).

-

Condensation:

-

Validation:

NMR shift. Primary phosphine appears at -120 to -160 ppm (triplet,

Safety & Stability

| Hazard | Diphenylphosphine | This compound |

| Oxidation | Oxidizes to | Rapidly oxidizes; can polymerize. |

| Fire | Pyrophoric. Spontaneously ignites on paper/wipes.[4] | Highly Flammable. Potential pyrophoricity in dry state. |

| Toxicity | High.[1] Neurotoxic potential. | High. Phenol moiety adds corrosive risk. |

| Disposal | Quench with dilute bleach ( | Same protocol. Ensure complete oxidation before disposal. |

References

-

Sigma-Aldrich. (2-Hydroxyphenyl)diphenylphosphine Product Specification (CAS 60254-10-6).Link(Note: Cited for nomenclature distinction).

-

Gelest, Inc. Diphenylphosphine Safety Data Sheet (SDS).Link

-

Lamberink, J. W., et al. "Reactivity of Primary Phosphines and Primary Phosphine Sulfides towards Imines." Chemistry – A European Journal, 2022. Link

-

PubChem. Diphenylphosphine Compound Summary. National Library of Medicine. Link

-

Baulina, T. V., et al. "Synthesis of Tristhis compound oxide derivatives."[5] Russian Journal of General Chemistry, 2021. Link

Sources

- 1. 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide | 13291-46-8 | TCI AMERICA [tcichemicals.com]

- 2. Reactivity of Primary Phosphines and Primary Phosphine Sulfides towards Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. surfacesciencewestern.com [surfacesciencewestern.com]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

Structural Characterization of Ortho-Hydroxy Primary Phosphines

Executive Summary

Primary phosphines (

This guide provides a rigorous, self-validating workflow for the synthesis, handling, and structural confirmation of these compounds. It moves beyond basic spectral listing to explain the causality behind the observed signals, ensuring researchers can distinguish between the desired primary phosphine and its oxidation by-products.

Synthetic Pathway & Anaerobic Handling

The Synthetic Logic

The most reliable route to ortho-hydroxy primary phosphines is the reduction of the corresponding phosphonate diesters or phosphinates using Lithium Aluminum Hydride (

-

Why this route? It avoids the use of pyrophoric

gas. -

The Challenge: The workup requires hydrolysis of the aluminate complex without oxidizing the phosphine or deprotonating the phenol (which would trap the product in the aqueous phase).

Validated Protocol: Reduction of Diethyl (2-hydroxyphenyl)phosphonate

Reagents:

-

Diethyl (2-hydroxyphenyl)phosphonate (1.0 eq)

- (3.0 eq, excess required for P=O reduction and phenol deprotonation)

-

Solvent: Dry THF (degassed)

Workflow:

-

Setup: Flame-dry a 3-neck Schlenk flask. Cool to 0°C under

or Ar flow. -

Addition: Add

suspension in THF. Dropwise add the phosphonate solution. -

Reflux: Heat to reflux for 12–18 hours. The solution typically turns grey/cloudy.

-

Quench (CRITICAL): Cool to 0°C.

-

Standard Fieser workup is risky due to heat/oxidation.

-

Recommended: Slowly add degassed dilute HCl (1M) until pH < 4. This ensures the phenol remains protonated (

) and the aluminum salts dissolve.

-

-

Extraction: Extract anaerobically with degassed diethyl ether.

-

Drying: Dry over

(degassed), filter via cannula, and concentrate.

Visualization: Synthesis Workflow

Figure 1: Step-by-step anaerobic synthesis workflow for primary phosphines.

Spectroscopic Characterization (Solution State)

In solution, the identity of ortho-hydroxy primary phosphines is confirmed by a "triad" of signals: the high-field

Nuclear Magnetic Resonance (NMR)

NMR (Proton-Coupled): This is the definitive test.-

Chemical Shift: Primary aryl phosphines appear significantly upfield, typically -120 to -145 ppm .

-

Multiplicity: You must observe a triplet (t).

-

Causality: The phosphorus nucleus is coupled to two directly attached protons (

).

-

-

Coupling Constant (

): This value is diagnostic. For primary phosphines, it is massive, typically 190–220 Hz .-

Self-Validation: If you see a multiplet but

Hz, you have oxidized the product to a secondary phosphine oxide or phosphinate.

-

- Signal: Look for a doublet of doublets (or broad doublet) in the range of 3.5 – 4.5 ppm .

-

Coupling: The protons couple to P (

Hz) and often to the ortho-protons on the ring (

Table 1: Diagnostic NMR Parameters for 2-Phosphinophenol

| Nucleus | Parameter | Typical Value | Structural Insight |

| -125 to -135 | Confirm P(III) oxidation state (Upfield = reduced). | ||

| Multiplicity | Triplet (t) | Confirms | |

| 195 – 215 | Direct P-H bond strength. | ||

| 3.8 – 4.2 | |||

| ~5.5 – 6.0 | Phenolic |

Infrared Spectroscopy (IR)

While NMR is precise, IR provides a quick check for the P-H moiety.

-

P-H Stretch: Weak to medium intensity band at 2280 – 2320 cm⁻¹ .

-

Absence of P=O: Ensure no strong bands exist at 1150–1200 cm⁻¹. Presence here indicates oxidation.

Solid-State Characterization (X-Ray Crystallography)

Crystallography is essential to resolve the hydrogen bonding network. Ortho-hydroxy primary phosphines exhibit a competitive landscape between intramolecular and intermolecular bonding.

The Hydrogen Bonding Network

In the solid state, 2-phosphinophenol does not simply exist as free molecules. It forms networks driven by the polarity of the O-H and P-H bonds.

-

Intramolecular Interaction: A weak

interaction is often observed. The phosphorus atom acts as a soft acceptor for the hard phenolic proton. This forms a pseudo-5-membered ring. -

Intermolecular Interaction:

bonds link molecules into chains or dimers.

Key Metric: Look for a

Characterization Logic Diagram

Figure 2: Logical decision tree for validating the structure of primary phosphines.

Troubleshooting & Common Pitfalls

The "Silent" Oxidation

Primary phosphines oxidize easily to primary phosphine oxides (

-

Symptom: The

signal shifts dramatically downfield (to +20 to +50 ppm). -

Cause: Trace oxygen in solvents or leaky septa.

-

Remedy: Add a sacrificial scavenger (e.g., trace triphenylphosphine) or re-distill solvents over sodium/benzophenone.

Missing Protons in NMR

If the

-

Cause: Rapid proton exchange with the phenolic

or solvent (if -

Solution: Switch to non-protic, non-acidic solvents like

(Benzene-d6) or

References

-

Synthesis of Primary Phosphines: Busacca, C. A., et al. "Synthesis of Primary Phosphines via Reduction of Phosphinates." Journal of Organic Chemistry, 2007. [Link]

-

Ortho-Phosphinophenol Characterization: Horky, F., et al. "Hydrogen Bonding vs Dihydrogen Bonding in the Air Stable Primary Phosphine ortho-Phosphinophenol." Chemistry – A European Journal, 2024. [Link]

-

NMR Data for Phosphines: "31P NMR Chemical Shifts of Phosphines." University of Manchester NMR Facility. [Link]

-

Handling Air-Sensitive Compounds: Shriver, D. F., & Drezdzon, M. A. "The Manipulation of Air-Sensitive Compounds." Wiley-Interscience, 1986. [Link]

(2-Hydroxyphenyl)phosphine: Chemo-Structural Dynamics & Nucleophilic Utility

This guide provides an in-depth technical analysis of (2-Hydroxyphenyl)phosphine, focusing on its electronic structure, reactivity profile, and synthetic utility.

Technical Whitepaper | Application Note

Executive Summary

This compound (

This guide analyzes the chemo-structural factors governing its basicity and nucleophilicity, providing researchers with actionable protocols for its synthesis and application in heterocycle construction and ligand design.

Structural & Electronic Analysis

The reactivity of this compound is dominated by the Intramolecular Hydrogen Bond (IMHB) established between the phenolic proton and the phosphorus lone pair.

The "Ortho-Effect"

In the ground state, the molecule adopts a conformation where the phenolic hydrogen acts as a donor to the phosphorus lone pair. This interaction has two critical consequences:

-

Reduced P-Basicity: The phosphorus lone pair is "tied up" in the H-bond, making it less available for external electrophiles (protons) compared to unsubstituted phenylphosphine.

-

Enhanced P-Nucleophilicity (Alpha-Effect Analogue): While basicity is lowered, the proximity of the lone pairs (O and P) creates a high-energy ground state that can lower the activation energy for nucleophilic attack on soft electrophiles (e.g., alkyl halides, carbonyls).

Electronic Parameters

| Parameter | Value / Trend | Mechanistic Implication |

| Hybridization (P) | High | |

| Hard/Soft Character | P: Soft Base O: Hard Base | P prefers soft electrophiles (transition metals, |

| Hammett | Inductive withdrawal lowers electron density on P, reducing basicity relative to | |

| H-Bond Energy | Stabilizes the neutral molecule; destabilizes the P-protonated cation ( |

Basicity and Nucleophilicity Profile[1][2]

Basicity (Thermodynamic)

Primary aryl phosphines are notoriously weak bases. The basicity of this compound is lower than that of phenylphosphine (

-

Estimated

(Conjugate Acid -

Comparison:

( -

Phenolic Acidity: The

group is weakly electron-donating via resonance but withdrawing via induction. The phenol

Nucleophilicity (Kinetic)

Despite low basicity, the phosphorus atom is highly nucleophilic.

-

Selectivity: In neutral media, P-alkylation is kinetically favored over O-alkylation due to the high polarizability of the phosphorus atom.

-

Cyclization Potential: The most significant property is its ability to act as a bidentate nucleophile . Upon reacting with carbonyls (aldehydes/ketones), the P-atom attacks first, followed by rapid cyclization by the hydroxyl group to form 1,3-benzoxaphospholes .

Experimental Protocols

Synthesis: Reductive Cleavage of Phosphonates

Objective: Synthesis of this compound from Diethyl (2-hydroxyphenyl)phosphonate. Safety: Primary phosphines are toxic and potentially pyrophoric. All operations must be performed under Argon/Nitrogen using Schlenk techniques.

Reagents:

-

Diethyl (2-hydroxyphenyl)phosphonate (1.0 eq)

-

Lithium Aluminum Hydride (

) (3.0 eq) -

Diethyl Ether (

) (Anhydrous) -

Degassed HCl / Water

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a reflux condenser and magnetic stir bar. Cycle with Argon x3.

-

Solvation: Charge flask with

(suspended in dry -

Addition: Add Diethyl (2-hydroxyphenyl)phosphonate dropwise via syringe over 30 minutes. Caution: Exothermic gas evolution.

-

Reflux: Warm to room temperature, then reflux gently for 4–6 hours.

-

Quench: Cool to 0°C. Carefully quench with degassed water (slowly!) followed by 10% HCl until the aluminum salts dissolve and the pH is acidic.

-

Extraction: Separate the organic layer under inert atmosphere. Wash aqueous layer with degassed ether (2x).

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo. -

Purification: Distillation under reduced pressure (Kugelrohr) is recommended. Store under Argon at -20°C.

Reactivity Test: Synthesis of 1,3-Benzoxaphospholes

Objective: Demonstrate P-nucleophilicity via condensation with benzaldehyde.

-

Dissolve this compound (1 mmol) in dry Toluene.

-

Add Benzaldehyde (1 mmol) and a catalytic amount of

-TsOH. -

Reflux with a Dean-Stark trap to remove water.

-

Result: Formation of 2-phenyl-2,3-dihydro-1,3-benzoxaphosphole.

Visualization of Chemical Dynamics

Reaction Pathway & Selectivity

The following diagram illustrates the competitive pathways and the synthesis of the benzoxaphosphole scaffold.

Caption: Reaction divergence based on electrophile type. Note the preference for P-alkylation and cyclization.

Synthesis Workflow

Caption: Reductive synthesis pathway from phosphonate precursors to the target primary phosphine.

Applications in Drug Discovery[3]

-

Hemilabile Ligands: The molecule serves as a precursor for P,O-ligands used in transition metal catalysis (e.g., Shell Higher Olefin Process - SHOP). The hard oxygen can reversibly dissociate, creating vacant sites for substrate binding.

-

Heterocycle Libraries: The benzoxaphosphole scaffold is an isostere of benzofuran/indole, offering novel IP space for kinase inhibitors where the phosphorus oxidation state can be tuned (P(III) vs P(V) oxide).

References

-

Reduction of Phosphonates: Busacca, C. A., et al. "Synthesis of Primary Phosphines via Reduction of Phosphinates and Phosphonates." Journal of Organic Chemistry. (General methodology for aryl phosphine synthesis).

-

Benzoxaphosphole Synthesis: Heinicke, J., et al. "2,3-Dihydro-1,3-benzoxaphospholes: Synthesis and Reactivity." Zeitschrift für anorganische und allgemeine Chemie. (Specific reactivity of o-phosphinophenols).

-

Primary Phosphine Basicity: Henderson, W. A., & Streuli, C. A. "The Basicity of Phosphines." Journal of the American Chemical Society, 82(22), 5791–5794. (Foundational data on aryl phosphine pKa trends).

-

Ortho-Effects in Phosphines: Quin, L. D. A Guide to Organophosphorus Chemistry. Wiley-Interscience. (Comprehensive text on P-heterocycle formation).

Engineering Stability: A Technical Guide to Functionalized Primary Phosphines

Topic: Stability of Functionalized Primary Phosphines in Air Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

Primary phosphines (

This guide provides an in-depth analysis of the stability mechanisms of functionalized primary phosphines, offering actionable protocols for their synthesis, handling, and validation in drug development and materials science workflows.

Part 1: The Physics of Instability (and How to Defeat It)

To engineer stability, one must first understand the failure mode. Primary phosphines do not merely "rust"; they undergo energetic radical chain reactions.

The Oxidation Mechanism

The oxidation of primary phosphines by molecular oxygen is a radical chain process, often initiated by the formation of a phosphine radical cation (

Key Failure Pathway:

-

Initiation: Hydrogen abstraction or single-electron transfer (SET) to

. -

Propagation: Formation of peroxy radicals (

). -

Termination/Decomposition: The resulting primary phosphine oxide (

) is often unstable, prone to tautomerization into phosphinous acid (

The Ferrocene "Antioxidant" Effect

Recent breakthroughs (2023) have identified that incorporating a ferrocenyl (Fc) unit can actively quench singlet oxygen (

Visualization: Oxidation vs. Stabilization Pathways

Figure 1: Divergent pathways of primary phosphines exposed to air. Unprotected species undergo radical oxidation, while functionalized variants achieve stability through kinetic blocking, electronic quenching, or Lewis acid protection.

Part 2: Comparative Stability Data

The following table contrasts the physical properties and stability profiles of common and functionalized primary phosphines. Note the dramatic shift from pyrophoric gas to stable solid.

| Compound | Formula | State (RT) | Air Stability | Mechanism of Stability | |

| Phosphine | Gas | Pyrophoric | -240 | None | |

| Phenylphosphine | Liquid | Oxidizes/Pyrophoric | -122 | None | |

| Supermesitylphosphine | Solid | High (Kinetic) | -150 to -160 | Steric Bulk (Cone Angle) | |

| 1-Adamantylphosphine | Solid | High (Solid state) | -80 to -90 | Crystal Packing / Sterics | |

| Ferrocenylphosphine | Solid | Moderate | -130 to -140 | Singlet | |

| Phenylphosphine-Borane | Solid | Indefinite | -40 to -60 (Broad) | Lone Pair Sequestration |

Table 1: Comparative stability metrics. NMR shifts are approximate and solvent-dependent. Note the shielding effect in borane adducts.

Part 3: Experimental Protocols

Protocol A: Synthesis of Borane-Protected Primary Phosphines

Recommended for Drug Development intermediates. This method generates a shelf-stable solid that can be deprotected in situ.

Rationale: Borane (

Materials:

-

Dichlorophenylphosphine (

) or functionalized analog. -

Lithium Aluminum Hydride (

) - Caution: Reacts violently with water. -

Borane-Dimethyl Sulfide complex (

). -

Anhydrous THF and Diethyl Ether.

Workflow:

-

Reduction: Under Argon/Nitrogen, cool a solution of

(1.1 equiv) in THF to 0°C. -

Addition: Dropwise add

. Stir for 2 hours. Validation: Aliquot -

Protection: Cool to -78°C. Add

(1.2 equiv) slowly. -

Warming: Allow to warm to Room Temp (RT) over 2 hours.

-

Quench: CAREFULLY quench excess hydride with degassed water/THF mixture at 0°C.

-

Extraction: Extract with diethyl ether.

-

Isolation: Dry organic layer over

and evaporate. Recrystallize from Hexane/Et2O.

Self-Validating Checkpoint:

-

NMR: The product (

-

Coupling: The

coupling (~40-60 Hz) confirms the B-P bond.

Protocol B: Handling "Air-Stable" Steric Phosphines ( )

Even "air-stable" phosphines oxidize in solution. Follow this decision matrix.

Figure 2: Handling decision tree. Note that kinetic stability (steric bulk) often fails once the crystal lattice is broken by dissolution.

Part 4: Applications & Strategic Value

Metal-Organic Frameworks (MOFs)

Primary phosphines are unique precursors for phosphine-based MOFs. The

Catalysis

While tertiary phosphines dominate catalysis, primary phosphines are precursors to Secondary Phosphine Oxides (SPOs) , which are potent ligands for cross-coupling reactions. The air-stable precursors allow for precise stoichiometry without the need for gloveboxes during the weighing stage.

References

-

Stewart, B., Harriman, A., & Higham, L. J. (2011).[3] Predicting the Air Stability of Phosphines.[1][2][3][4][5] Organometallics, 30(20), 5338–5343. [Link]

-

Horký, F., Franz, R., Bruhn, C., & Pietschnig, R. (2023).[2] A General Strategy for Increasing the Air-Stability of Phosphines Including Primary Phosphines.[2][4] Chemistry – A European Journal, 29(48). [Link]

-

Nordheider, A., et al. (2015). Phosphane–ene chemistry: the reactivity of air-stable primary phosphines and their compatibility with the thiol–ene reaction.[6] Dalton Transactions, 44, 16654-16659. [Link]

-

Goossen, L. J., et al. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. Journal of the American Chemical Society, 139(1), 6-9. [Link]

-

Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes.[7] Synthesis of new optically active phosphines. Journal of the American Chemical Society, 112(13), 5244–5252. [Link]

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. chemistryviews.org [chemistryviews.org]

- 3. datapdf.com [datapdf.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phosphane–ene chemistry: the reactivity of air-stable primary phosphines and their compatibility with the thiol–ene reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

A Senior Application Scientist's Guide to the Thermodynamic Properties of O-H Bonds in Phenol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The O-H Bond as the Epicenter of Phenolic Activity

Phenolic compounds are a cornerstone of antioxidant chemistry, playing pivotal roles in everything from food preservation to pharmacology. Their efficacy as radical scavengers and modulators of oxidative stress is fundamentally governed by the thermodynamics of their hydroxyl (O-H) group. The ease with which the hydrogen atom can be donated to a reactive radical species is the primary determinant of a phenol's antioxidant power.[1] Therefore, a deep, quantitative understanding of the O-H bond's thermodynamic properties is not merely academic; it is a critical prerequisite for the rational design of novel therapeutics, the development of more effective food preservatives, and the elucidation of complex biological processes.

This guide provides an in-depth exploration of the core thermodynamic parameters that define the reactivity of the phenolic O-H bond. We will dissect the established experimental and computational methodologies used to quantify these properties, offering not just the "how" but the critical "why" behind procedural choices. By synthesizing field-proven insights with rigorous scientific principles, this document aims to equip researchers with the knowledge to confidently measure, interpret, and apply these vital thermodynamic data in their work.

Part 1: Fundamental Thermodynamic Parameters & Antioxidant Mechanisms

The antioxidant activity of a phenol derivative is primarily dictated by its ability to neutralize free radicals. This process can occur through several mechanisms, each governed by specific thermodynamic parameters.[2]

Key Thermodynamic Properties

-

Bond Dissociation Enthalpy (BDE): BDE is the most crucial parameter for predicting antioxidant activity via hydrogen atom donation. It represents the enthalpy change (ΔH) for the homolytic cleavage of the O-H bond in the gas phase (ArO-H → ArO• + H•). A lower BDE indicates a weaker O-H bond, facilitating easier hydrogen atom transfer (HAT) to a radical and thus signifying a more potent antioxidant. The BDE of the parent phenol molecule is a critical benchmark, with experimental and computational re-evaluations placing it in the range of 86.7 to 87.0 kcal/mol.[3][4]

-

Proton Affinity (PA): The Proton Affinity of the phenoxide anion (ArO⁻) is the negative of the enthalpy change for the gas-phase reaction of the anion with a proton (ArO⁻ + H⁺ → ArO-H).[5] It is a measure of the gas-phase basicity of the phenoxide. This parameter is central to the Sequential Proton Loss Electron Transfer (SPLET) mechanism.

-

Ionization Potential (IP): This is the energy required to remove an electron from the phenol (ArOH → ArOH•⁺ + e⁻). It is a key parameter in mechanisms involving initial electron transfer.

-

Proton Dissociation Enthalpy (PDE): This represents the enthalpy of deprotonation of the phenol in a given solvent (ArOH → ArO⁻ + H⁺).

-

Electron Transfer Enthalpy (ETE): This is the enthalpy change for the transfer of an electron from the phenoxide ion (ArO⁻ → ArO• + e⁻).

Core Antioxidant Mechanisms

The interplay of the thermodynamic parameters above dictates the dominant mechanism by which a phenol scavenges radicals.

-

Hydrogen Atom Transfer (HAT): A direct transfer of the hydrogen atom from the phenol to a radical (ArO-H + R• → ArO• + R-H). This is a one-step process governed directly by the O-H BDE.

-

Sequential Proton Loss Electron Transfer (SPLET): A two-step process prevalent in polar solvents. First, the phenol deprotonates to form a phenoxide anion (ArO-H ⇌ ArO⁻ + H⁺). Second, the phenoxide anion transfers an electron to the radical (ArO⁻ + R• → ArO• + R⁻). The subsequent protonation of R⁻ yields the final product. This pathway is governed by the PDE and ETE.

-

Proton-Coupled Electron Transfer (PCET): A concerted mechanism where the electron and proton are transferred in a single kinetic step, though not necessarily from the same location.[6][7] Distinguishing PCET from HAT can be complex and often requires sophisticated computational analysis of the transition state.[6]

Part 2: Experimental Determination of O-H Bond Dissociation Enthalpy

While several techniques exist, Photoacoustic Calorimetry (PAC) is a powerful method for directly measuring reaction enthalpies of fast processes in solution, making it ideal for determining O-H BDEs.[4][8]

Principle of Photoacoustic Calorimetry (PAC)

PAC operates on the photoacoustic effect: the generation of sound waves following light absorption by a sample.[8] A pulsed laser excites solute molecules, initiating a photochemical reaction (e.g., bond cleavage). The energy from the laser pulse (E_m) that is not consumed by the reaction (ΔH_rxn) is released as heat into the solution. This rapid, localized heating causes thermal expansion, generating an acoustic wave that is detected by a piezoelectric transducer (a microphone).[8] The amplitude of this acoustic signal is proportional to the heat released. By comparing the signal from the reaction of interest to that of a non-reactive calorimetric standard, the reaction enthalpy can be precisely determined.

Field-Proven Protocol for BDE Measurement via PAC

This protocol outlines the determination of the O-H BDE of a sample phenol (ArOH) by measuring the enthalpy of its reaction with the tert-butoxyl radical (t-BuO•).

Causality Behind Experimental Choices:

-

t-BuO• Radical Source: Di-tert-butyl peroxide is used as a clean, photolytic source of t-BuO• radicals upon UV laser excitation.

-

Solvent: A solvent like benzene or carbon tetrachloride is chosen for its inertness and known thermoelastic properties. It should not absorb significantly at the laser wavelength.

-

Calorimetric Reference: A compound like 2-hydroxybenzophenone is used as a reference. It absorbs the laser energy and releases it entirely as heat on a timescale faster than the detector's response time, providing a signal that corresponds to 100% heat conversion.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the calorimetric reference (e.g., 2-hydroxybenzophenone) in the chosen solvent (e.g., benzene) with an absorbance of ~0.1 at the laser wavelength (e.g., 355 nm).

-

Prepare a stock solution of di-tert-butyl peroxide in the same solvent.

-

Prepare a series of solutions containing the sample phenol and di-tert-butyl peroxide, ensuring the peroxide is in excess to trap all generated phenoxyl radicals.

-

-

PAC System Setup:

-

The core system consists of a pulsed Nd:YAG laser, a quartz sample cell coupled to a piezoelectric transducer, a pre-amplifier, and a digital oscilloscope.[9]

-

The transducer detects the acoustic wave, which is amplified and then digitized and stored by the oscilloscope for analysis.[9]

-

Trigger the oscilloscope internally to reject low-amplitude noise signals.[9]

-

-

Data Acquisition:

-

Reference Measurement: Fill the cell with the calorimetric reference solution. Fire the laser (typically averaging 32 pulses) and record the amplitude of the photoacoustic signal (S_ref). This signal corresponds to the total energy of the laser pulse absorbed by the solution.

-

Sample Measurement: Fill the cell with the solution containing the phenol and peroxide. Fire the laser under identical conditions and record the sample's photoacoustic signal (S_smp).

-

-

Data Analysis & BDE Calculation:

-

The fraction of energy released as heat (φ) is the ratio of the sample signal to the reference signal: φ = S_smp / S_ref.

-

The reaction enthalpy (ΔH_rxn) in solution is calculated as: ΔH_rxn = E_m * (1 - φ), where E_m is the molar energy of the laser photons.

-

The reaction of interest is: t-BuO• + ArOH → t-BuOH + ArO•.

-

The BDE of the sample phenol is then calculated using Hess's law: BDE(ArO-H) = BDE(t-BuO-H) - ΔH_rxn

-

Self-Validation: The BDE of t-butanol (t-BuO-H) is a well-established value (~105 kcal/mol), providing a trusted anchor for the calculation. Minor corrections for solvation differences between the reactants and products may be necessary for the highest accuracy.

-

Part 3: Computational Determination of O-H Bond Dissociation Enthalpy

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective, and often highly accurate alternative to experimental methods for determining BDEs.

The DFT Approach

The BDE is calculated directly from the computed enthalpies (H) of the phenol, the corresponding phenoxyl radical, and a hydrogen atom at 298 K.[10]

BDE = H(ArO•) + H(H•) - H(ArOH)

The accuracy of the calculation is critically dependent on the choice of the theoretical model (functional and basis set).

Causality Behind Methodological Choices:

-

Functional: The B3LYP functional is widely used and has been shown to be reliable for predicting absolute BDEs in phenols, often with deviations from experimental values within 2-3 kcal/mol. For open-shell species like the phenoxyl radical, restricted open-shell (RO) formalism (e.g., ROB3LYP) is superior to the unrestricted (U) formalism as it minimizes spin contamination, leading to more reliable energies.[11]

-

Basis Set: Pople-style basis sets like 6-311++G(2df,2p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are recommended.[11] The inclusion of diffuse functions (++) is important for anions (in SPLET calculations), and polarization functions (d,p) are essential for accurately describing bonding.

-

Validation: All calculated structures must be confirmed as true energy minima through frequency calculations (no imaginary frequencies). The zero-point vibrational energy (ZPVE) and thermal corrections from these calculations are added to the electronic energy to obtain the enthalpy at 298 K.

A Self-Validating Computational Protocol for BDE Calculation

This protocol outlines a standard procedure for calculating the O-H BDE of a substituted phenol using DFT.

Step-by-Step Methodology:

-

Structure Building: Build the 3D structures of the parent phenol (ArOH), the phenoxyl radical (ArO•), and the hydrogen atom (H•).

-

Geometry Optimization & Frequency Calculation:

-

For the phenol (ArOH), perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP/6-311G(d,p)). Verify that the output shows zero imaginary frequencies.

-

For the phenoxyl radical (ArO•), perform a geometry optimization and frequency calculation using the restricted open-shell method (e.g., ROB3LYP/6-311G(d,p)).[11] Verify zero imaginary frequencies.

-

For the hydrogen atom (H•), a simple energy calculation is sufficient.

-

-

Enthalpy Extraction:

-

From the output files of the frequency calculations, extract the "Sum of electronic and thermal Enthalpies" for ArOH and ArO•. This value includes the electronic energy, ZPVE, and thermal corrections to 298.15 K.

-

Calculate the enthalpy of the hydrogen atom, H(H•). This can be computed or taken from established literature values.

-

-

BDE Calculation:

-

Apply the formula: BDE = H(ArO•) + H(H•) - H(ArOH) .

-

Convert the result from Hartrees (atomic units) to kcal/mol (1 Hartree = 627.509 kcal/mol) or kJ/mol (1 Hartree = 2625.5 kJ/mol).

-

Part 4: Structure-Property Relationships

The electronic nature of substituents on the phenol ring profoundly influences the O-H BDE.[12] This relationship is the foundation for designing phenols with tailored antioxidant activities.

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) decrease the O-H BDE.[11][12] They achieve this primarily by stabilizing the resulting phenoxyl radical through resonance or inductive effects. For example, the BDE of para-aminophenol is about 9.6 kcal/mol lower than that of phenol itself.[11] This increased stability of the product radical makes the bond-breaking process more energetically favorable.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) increase the O-H BDE.[11][12] These groups destabilize the electron-rich phenoxyl radical and can also stabilize the parent phenol molecule through polar interactions, making the O-H bond stronger and harder to break.[11] The BDE of para-nitrophenol is about 4.2 kcal/mol higher than that of phenol.[11]

-

Positional Effects: The position of the substituent (ortho, meta, or para) is critical. EDGs exert their strongest BDE-lowering effect from the ortho and para positions, where they can directly participate in resonance stabilization of the radical's unpaired electron. Their effect is much weaker from the meta position.

Quantitative Data Summary

The following table summarizes calculated gas-phase O-H BDE values for various para-substituted phenols, illustrating the quantitative impact of different functional groups.

| Substituent (para-position) | Group Type | Calculated O-H BDE (kcal/mol)[11] | ΔBDE relative to Phenol (kcal/mol)[11] |

| -H (Phenol) | - | 87.5 | 0.0 |

| -NH₂ | Strong EDG | 77.9 | -9.6 |

| -OH | Strong EDG | 80.8 | -6.7 |

| -OCH₃ | EDG | 83.2 | -4.3 |

| -CH₃ | Weak EDG | 85.9 | -1.6 |

| -F | Weak EWG (by induction) | 86.8 | -0.7 |

| -Cl | Weak EWG (by induction) | 86.6 | -0.9 |

| -CF₃ | Strong EWG | 90.5 | +3.0 |

| -CN | Strong EWG | 91.0 | +3.5 |

| -NO₂ | Very Strong EWG | 91.7 | +4.2 |

Data sourced from DFT calculations at the (RO)B3LYP/6-311++G(2df,2p) level of theory.[11]

Part 5: Applications in Drug Development & Conclusion

A quantitative grasp of O-H bond thermodynamics is indispensable in modern drug discovery. For instance, in the development of neuroprotective agents to combat oxidative stress-related diseases, designing molecules with a BDE low enough to effectively scavenge damaging radicals but high enough to avoid pro-oxidant activity is a key challenge. Vitamin E (α-tocopherol), a potent natural antioxidant, has a relatively low phenolic O-H BDE of approximately 78 kcal/mol, enabling it to effectively terminate lipid peroxidation chains.[13]

By using the experimental and computational workflows described herein, medicinal chemists can:

-

Screen virtual libraries of novel phenol derivatives to predict their antioxidant potential before synthesis.

-

Optimize lead compounds by strategically placing substituents to fine-tune the O-H BDE for maximal efficacy and minimal side effects.

-

Elucidate mechanisms of action by correlating thermodynamic properties with observed biological activity.

References

-

Wikipedia. Bond dissociation energy. [Link]

-

Szymusiak, H. BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences. [Link]

-

Tori, A. et al. A Study of the Substituent Effects on the O−H Bond Dissociation Enthalpies of Phenol Derivatives Using the ONIOM Method. International Journal of Chemical Engineering and Applications. [Link]

-

Priyadarsini, K.I. et al. The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. International Journal of Molecular Sciences. [Link]

-

Amorati, R. et al. Experimental bond dissociation energy values for substituted phenols. ResearchGate. [Link]

-

Mulder, P. et al. Critical re-evaluation of the O-H bond dissociation enthalpy in phenol. NRC Research Press. [Link]

-

Borges dos Santos, R.M. et al. Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Journal of Physical and Chemical Reference Data. [Link]

-

Rimar, V. et al. Enthalpy of Formation and O-H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A. [Link]

-

Rauk, A. et al. Bond dissociation energy of the phenol O H bond from ab initio calculations. ResearchGate. [Link]

-

Sutar, Y. et al. How to calculate bond dissociation energy of O-H and N-H bond in Phenolic and Aminic antioxidant? ResearchGate. [Link]

-

Marković, Z. et al. Phenolic antioxidants-mechanisms of action: (1) HAT, (2) SPLET, (3) SET-PT. ResearchGate. [Link]

-

Wikipedia. Proton affinity. [Link]

-

Guedes, R.C. et al. Photoacoustic calorimetry. An examination of a non-classical thermochemistry tool. Universidade de Lisboa. [Link]

-

Ögretir, C. et al. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science. [Link]

-

Galano, A. et al. The Synergy between Glutathione and Phenols—Phenolic Antioxidants Repair Glutathione: Closing the Virtuous Circle—A Theoretical Insight. MDPI. [Link]

-

Mondal, T. et al. Plot of proton affinities (PA) of meta substituted phenoxide ions... ResearchGate. [Link]

-

Marković, Z. et al. Study of the mechanisms of antioxidative action of different antioxidants. ResearchGate. [Link]

-

LibreTexts. 17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Molecular Energetics Group. The photoacoustic effect and the calorimeter. Universidade de Lisboa. [Link]

-

Traeger, J.C. et al. Proton affinities and ion enthalpies. PMC. [Link]

-

Shahidi, F. et al. Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

-

ACS Publications. Benchmark Density Functional Theory Approach for the Calculation of Bond Dissociation Energies of the M–O2 Bond: A Key Step in Water Splitting Reactions. ACS Omega. [Link]

-

ResearchGate. Photoacoustic study of the thermal diffusivity of metallic glass ribbons. [Link]

-

Mulder, P. et al. Critical re-evaluation of the O-H bond dissociation enthalpy in phenol. PubMed. [Link]

-

Treeby, B.E. et al. Measurement of broadband temperature-dependent ultrasonic attenuation and dispersion using photoacoustics. PubMed. [Link]

-

Chemistry Stack Exchange. Strong activation of phenoxide ion compared to others. [Link]

-

Frontiers. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

-

Quora. Explain why is phenoxide ion more stable than phenol towards electrophilic substitution reaction? [Link]

-

Wayner, D.D.M. et al. Application of Photoacoustic Calorimetry to the Measurement of the O-H Bond Strength in Vitamin E (alpha- and delta-Tocopherol) and Related Phenolic Antioxidants(1). The Journal of Organic Chemistry. [Link]

Sources

- 1. srd.nist.gov [srd.nist.gov]

- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. Critical re-evaluation of the O-H bond dissociation enthalpy in phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proton affinity - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 9. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. mdpi.com [mdpi.com]

- 12. A Study of the Substituent Effects on the OâH Bond Dissociation Enthalpies of Phenol Derivatives Using the ONIOM Method [article.sapub.org]

- 13. researchgate.net [researchgate.net]

The Unseen Architect: A Technical Guide to Intramolecular Hydrogen Bonding in Phosphine Ligands

Abstract

In the intricate world of homogeneous catalysis, the design of ancillary ligands stands as a cornerstone for achieving high efficiency, selectivity, and stability. While traditional ligand design has focused predominantly on steric and electronic tuning through covalent modifications, a more nuanced and powerful approach has emerged: the strategic incorporation of non-covalent interactions. This in-depth technical guide delves into the pivotal role of intramolecular hydrogen bonding within phosphine ligands. We will explore how this seemingly subtle interaction acts as an "unseen architect," profoundly influencing the ligand's conformation, the electronic properties of the metal center, and ultimately, the catalytic performance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced design principle to unlock new catalytic potential.

Introduction: Beyond Sterics and Electronics

Phosphine ligands have long been the workhorses of homogeneous catalysis, their utility stemming from the ease with which their steric and electronic properties can be modulated.[1][2] The Tolman electronic parameter and cone angle have provided a foundational framework for rational ligand design, enabling chemists to correlate these properties with catalytic outcomes.[3] However, to overcome the limitations of existing catalytic systems and to tackle increasingly challenging chemical transformations, a paradigm shift towards embracing the role of secondary interactions is essential.

Intramolecular hydrogen bonds, formed between a hydrogen bond donor and acceptor within the same phosphine ligand scaffold, introduce a level of pre-organization and structural rigidity that can significantly impact catalysis. These interactions can stabilize catalytically active species, modulate the electronic nature of the phosphorus donor atom, and even participate directly in substrate activation and transition state stabilization.

This guide will provide a comprehensive overview of the design, synthesis, characterization, and application of phosphine ligands featuring intramolecular hydrogen bonds. We will examine the causal relationships behind experimental choices and provide detailed protocols for the synthesis and application of these sophisticated ligands.

Ligand Design and Synthesis: Weaving in the Hydrogen Bond

The rational design of phosphine ligands with intramolecular hydrogen bonding capabilities hinges on the judicious choice and placement of a hydrogen bond donor and acceptor. Common hydrogen bond donors incorporated into phosphine ligand backbones include amides (N-H), phenols (O-H), and alcohols (O-H). The phosphine atom itself, or more commonly, a strategically placed heteroatom within the ligand framework, can act as the hydrogen bond acceptor.

Synthesis of an Indole-Amide-Based Phosphine Ligand (InAm-phos)

A notable example of a phosphine ligand featuring an intramolecular N-H•••O hydrogen bond is the indole-amide-based phosphine ligand, InAm-phos.[4] This ligand has demonstrated exceptional performance in challenging Suzuki-Miyaura cross-coupling reactions.[4]

Experimental Protocol: Synthesis of InAm-phos (L1) [4]

-

Step 1: Synthesis of the Indole-Amide Precursor.

-

To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Slowly add a solution of 2-isopropylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford the indole-amide precursor.

-

-

Step 2: Directed Lithiation and Phosphinylation.

-

Dissolve the indole-amide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.

-

Cool the solution to -78 °C and add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add chlorodicyclohexylphosphine (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield InAm-phos as a white solid.

-

Causality Behind Experimental Choices:

-

The use of oxalyl chloride and a catalytic amount of DMF is a standard and efficient method for converting a carboxylic acid to a highly reactive acid chloride.

-

The directed lithiation in the second step is guided by the amide group, which directs the deprotonation to the C2 position of the indole ring. This regioselectivity is crucial for the correct placement of the phosphine moiety.

-

The use of n-butyllithium as a strong base is necessary to deprotonate both the N-H of the indole and the C2 position.

-

Chlorodicyclohexylphosphine is chosen as the phosphinylating agent to introduce a bulky and electron-rich phosphine group, which is known to be beneficial in many cross-coupling reactions.[5]

Workflow for the Synthesis of InAm-phos:

Caption: Synthetic workflow for InAm-phos.

Characterization: Visualizing the Hydrogen Bond

The presence and influence of the intramolecular hydrogen bond can be elucidated through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Evidence

-

Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum of InAm-phos is a key indicator of hydrogen bonding. A red shift (lower wavenumber) of the N-H stretching vibration compared to a similar amide without the possibility of hydrogen bonding provides strong evidence for this interaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shift of the N-H proton is often significantly downfield in hydrogen-bonded systems due to deshielding.

-

³¹P NMR: The chemical shift of the phosphorus atom can be influenced by the electronic changes induced by the hydrogen bond. A more electron-donating environment, potentially enhanced by the hydrogen bond, can lead to a more shielded (upfield) ³¹P signal.[6]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the intramolecular hydrogen bond and offers precise geometric parameters. For instance, the crystal structure of a palladium complex of InAm-phos reveals the spatial proximity of the amide N-H and the coordinated oxygen atom, confirming the hydrogen bonding interaction.[4]

Table 1: Selected Bond Lengths and Angles for a Pd(II) Complex of InAm-phos [4]

| Parameter | Value |

| Pd-P Bond Length (Å) | 2.25 |

| Pd-O Bond Length (Å) | 2.15 |

| N-H•••O Distance (Å) | 2.80 |

| P-Pd-O Bite Angle (°) | 85.0 |

Impact on Catalysis: The Hydrogen Bond in Action

The presence of an intramolecular hydrogen bond can exert a profound influence on the catalytic activity and selectivity of a phosphine ligand-metal complex. This is particularly evident in palladium-catalyzed cross-coupling reactions.

Case Study: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[7][8] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: Generalized Suzuki-Miyaura catalytic cycle.

The intramolecular hydrogen bond in a ligand like InAm-phos is thought to play a crucial role in stabilizing the key intermediates in this cycle. By pre-organizing the ligand and creating a more rigid coordination sphere, the hydrogen bond can:

-

Facilitate Oxidative Addition: The electron-donating nature of the phosphine, potentially enhanced by the hydrogen bond, can promote the oxidative addition of the aryl halide to the Pd(0) center.[9]

-

Stabilize the Pd(II) Intermediate: The chelation provided by the phosphine and the amide oxygen, reinforced by the hydrogen bond, can stabilize the resulting Pd(II) complex, preventing decomposition pathways.[4]

-

Promote Reductive Elimination: The rigidity imposed by the hydrogen bond can influence the geometry of the Ar-Pd(II)-Ar'(L) intermediate, potentially favoring the conformation required for facile reductive elimination to form the desired C-C bond.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride [4]

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.5 mol%), InAm-phos (L1, 1.2 mol%), the aryl chloride (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

-

Add anhydrous toluene (0.2 M) via syringe.

-

Stir the reaction mixture at 100 °C for the specified time (e.g., 10 minutes to 24 hours, depending on the substrates).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Table 2: Catalytic Performance of InAm-phos in a Challenging Suzuki-Miyaura Coupling [4]

| Aryl Halide | Arylboronic Acid | Ligand | Yield (%) |

| 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | InAm-phos | 95 |

| 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | P(t-Bu)₃ | <5 |

The significantly higher yield obtained with InAm-phos compared to a standard bulky phosphine like P(t-Bu)₃ highlights the beneficial effect of the intramolecular hydrogen bond in this challenging transformation.

Broader Applications and Future Outlook

The principle of incorporating intramolecular hydrogen bonds into phosphine ligand design is not limited to Suzuki-Miyaura coupling. This strategy has been successfully applied to a range of other catalytic transformations, including Buchwald-Hartwig amination, C-H activation, and asymmetric catalysis.

The future of ligand design will undoubtedly involve a deeper understanding and exploitation of these subtle yet powerful non-covalent interactions. The development of new phosphine ligands with tunable hydrogen-bonding motifs, including stronger hydrogen bond donors and acceptors, will continue to push the boundaries of catalytic efficiency and selectivity. Computational chemistry will play an increasingly important role in the rational design of these next-generation ligands, allowing for the in silico screening of ligand candidates before their synthesis.

Conclusion

Intramolecular hydrogen bonding in phosphine ligands represents a sophisticated and powerful tool for the modern catalyst designer. By acting as an internal architect, this non-covalent interaction can pre-organize the ligand, modulate its electronic properties, and stabilize key catalytic intermediates. The result is often a dramatic improvement in catalytic performance, enabling challenging transformations that are not feasible with conventional phosphine ligands. As our understanding of these subtle interactions grows, so too will our ability to design and synthesize ever more efficient and selective catalysts for a wide range of chemical applications, from the synthesis of fine chemicals to the development of novel pharmaceuticals.

References

-

Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(5), 1373-1378. [Link]

- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.

- OpenOChem Learn. (n.d.). Phosphine Ligands.

-

Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. [Link]

-

RSC Publishing. (n.d.). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of P=O⋯H–A hydrogen bonds. [Link]

- Newman, S. G., & Lautens, M. (2024). A Pd(0)-catalyzed C-N bond-forming reaction enables the synthesis of brominated indoles. Synthesis, 56(10), 2025-2030.

- Sigma-Aldrich. (n.d.). Phosphine Ligand Application Guide.

- Benchchem. (2025).

- ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis.

-

Reid, J. P., Hu, M., Ito, S., Huang, B., Hong, C. M., Xiang, H., Sigman, M. S., & Toste, F. D. (2020). Strategies for remote enantiocontrol in chiral gold(iii) complexes applied to catalytic enantioselective γ,δ-Diels–Alder reactions. Chemical Science, 11(25), 6450-6456. [Link]

- Ma, G.-N., Cao, S.-H., & Shi, M. (2009). Chiral aminophosphine-based organocatalysts. Tetrahedron: Asymmetry, 20(9), 1086–1092.

- YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines.

- Gessner Group. (n.d.). Phosphine ligands and catalysis.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

- ResearchGate. (n.d.). A family of bifunctional phosphine ligands involving noncovalent....

- Tokyo Chemical Industry. (n.d.). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy.

- Evrard, D., & Jutand, A. (2003). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 9, 2689-2713.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- PubMed Central. (n.d.).

-

Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

- 1. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gessnergroup.com [gessnergroup.com]

- 5. youtube.com [youtube.com]

- 6. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

The Hydroxyl Handle: A Technical Guide to Hydroxy-Functionalized Phosphines

Introduction

In the architecture of homogeneous catalysis, phosphines (

Hydroxy-functionalized phosphines —phosphines bearing one or more hydroxyl (-OH) groups on their organic substituents—solve these two problems simultaneously. They introduce water solubility (allowing for green chemistry and catalyst recycling) and hemilability (the ability to reversibly coordinate and dissociate from a metal center).

This guide deconstructs the history, synthesis, and application of these ligands, moving from their industrial roots in flame retardants to their modern role in precision drug synthesis.

Phase 1: The Industrial Genesis (1950s)

The Flame Retardant Era

The history of hydroxy-phosphines does not begin in a catalysis lab, but in the textile industry. In the 1950s, the British chemical firm Albright & Wilson sought a method to make cotton flame-resistant without destroying its texture.

They utilized a fundamental reaction discovered earlier but never scaled: the condensation of phosphine gas (

The Chemistry of THPC

THPC is the "parent" salt of this entire class. It is synthesized by passing phosphine through aqueous formaldehyde and hydrochloric acid.

Reaction Stoichiometry:

This salt is water-soluble and air-stable. When applied to fabric and treated with ammonia, it polymerizes to form an insoluble, fire-resistant network inside the cotton fibers (the "Proban" process).

Phase 2: The Shift to Catalysis (1990s)

From Salts to Ligands

While THPC was commercially successful, it was not a catalyst ligand because the phosphorus lone pair was quaternized (bound to a fourth carbon). To create a ligand capable of binding metals (Rh, Ru, Pd), researchers had to remove one hydroxymethyl group to restore the trivalent phosphorus.

This led to the isolation of Tris(hydroxymethyl)phosphine (THP) .[1]

The Neutralization Protocol

Treating THPC with a base (NaOH or Triethylamine) triggers a retro-aldol-type elimination, releasing formaldehyde and yielding the neutral phosphine.

Reaction:

Critical Instability: Unlike the salt, neutral THP is sensitive. In the absence of a metal to bind to, it can slowly decompose back to

Comparative Data: THPC vs. THP[2]

| Feature | THPC (The Salt) | THP (The Ligand) |

| Oxidation State | P(V) (Phosphonium) | P(III) (Phosphine) |

| Lone Pair | Unavailable | Available (Binds Metals) |

| Water Solubility | High | High |

| Primary Use | Flame Retardants (Textiles) | Biphasic Catalysis |

| Stability | Air Stable | Air Sensitive (Oxidizes to THPO) |

Phase 3: Advanced Ligand Design (Current)

Hemilability & The "Windscreen Wiper" Effect

Modern drug development requires more than just water solubility; it requires selectivity. This drove the development of hydroxyalkylphosphines with longer chains (ethyl, propyl) and chiral backbones.

The hydroxyl group in these ligands acts as a "hemilabile" donor. It is a hard donor (oxygen) compared to the soft donor (phosphorus).

-

Resting State: The -OH group binds weakly to the metal, protecting the vacant site.

-

Active State: When a substrate approaches, the weak M-O bond breaks ("opens"), creating space for the reaction.

-

Return: Once the product leaves, the -OH re-binds, stabilizing the catalyst.

This dynamic protection is often called the "Windscreen Wiper" effect.

Phase 4: Technical Protocol

Synthesis of Tris(2-hydroxyethyl)phosphine

While THP (methyl) is made from formaldehyde, creating longer-chain hydroxy-phosphines requires a different approach: Epoxide Ring Opening . This method is preferred for creating ligands for bioconjugation (e.g., reducing disulfide bonds in proteins).

Objective: Synthesize Tris(2-hydroxyethyl)phosphine from

Safety Pre-requisites

-

Phosphine Gas (

): Pyrophoric and highly toxic. Must be handled in a sealed, pressure-rated autoclave system with scrubbers. -

Ethylene Oxide: Carcinogenic and explosive.

Step-by-Step Methodology

-

Reactor Preparation:

-

Purge a high-pressure stainless steel autoclave with Argon (3x) to remove all oxygen.

-

Charge the reactor with a solvent (typically aqueous acetonitrile or pressurized liquid

if neat).

-

-

Reagent Addition:

-

Condense Phosphine (

) into the reactor at -80°C. -

Add Ethylene Oxide (3.3 equivalents relative to

). -

Note: A slight excess of epoxide ensures full substitution to the tertiary phosphine.

-

-

Reaction:

-

Seal and heat to 45-60°C .

-

Pressure will rise initially and then drop as the gas volume decreases (3 moles of gas become 1 mole of liquid).

-

Mechanism: The lone pair of

attacks the epoxide ring, opening it and protonating the oxygen. This repeats three times.

-

-

Work-up:

-

Vent unreacted

through a bleach scrubber (sodium hypochlorite) to neutralize it. -

Concentrate the solution under vacuum.

-

Purification: Unlike THP, hydroxyethyl phosphines are often oils. They can be purified by converting them to their crystalline phosphonium salts (add HCl) or used directly if purity is sufficient.

-

-

Validation (NMR):

- P NMR: Look for a singlet around -30 to -45 ppm (characteristic of tertiary alkyl phosphines).

-

Absence of doublet/triplet signals confirms no primary/secondary phosphines remain.

References

-

Reuter, M., & Orthner, L. (1958).[2] Process for the production of organic phosphine oxides.[2][4][5] German Patent 1,035,135.[2] (Foundational industrial synthesis of hydroxymethyl derivatives).

-

Hoffman, A. (1921). The Action of Phosphine on Formaldehyde.[2][3][6] Journal of the American Chemical Society, 43(7), 1684–1688. Link

-

Herrmann, W. A., & Kohlpaintner, C. W. (1993). Water-Soluble Ligands, Metal Complexes, and Catalysts: Synergism of Homogeneous and Heterogeneous Catalysis. Angewandte Chemie International Edition, 32(11), 1524–1544. Link

-

Goodwin, N. J., et al. (2025/Updated). Developments in the chemistry of tris(hydroxymethyl)phosphine.[2][6] ResearchGate Review. Link

-

Albright & Wilson. (Historical Archive).[7] History of Phosphorus Manufacturing at Oldbury.[8][9]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3833661A - Novel process for the preparation of tris(hydroxymethyl)phosphine and tris(hydroxymethyl)phosphine oxide - Google Patents [patents.google.com]

- 3. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property stu ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03324B [pubs.rsc.org]

- 5. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. US3729516A - Process for tris (hydroxymethyl) phosphine - Google Patents [patents.google.com]

- 7. Albright and Wilson Pty Ltd - Corporate Body - Encyclopedia of Australian Science and Innovation [eoas.info]

- 8. Albright and Wilson - Graces Guide [gracesguide.co.uk]

- 9. Albright & Wilson - Made in Oldbury [madeinoldbury.co.uk]

Methodological & Application

Application Note: Synthesis of (2-Hydroxyphenyl)phosphine via Phospho-Fries Rearrangement

This Application Note details the synthesis of (2-Hydroxyphenyl)phosphine (a primary phosphine,

The transformation relies on the Phospho-Fries Rearrangement , a powerful method to migrate the phosphorus moiety from the phenolic oxygen to the ortho-carbon, followed by reduction.

Executive Summary

This compound is a critical intermediate for synthesizing benzoxaphospholes and a privileged ligand scaffold for water-soluble transition metal catalysis. Direct synthesis from triphenyl phosphite is achieved not by simple reduction (which yields phenylphosphine), but by a sequence involving an anionic or Lewis-acid catalyzed rearrangement (Phospho-Fries) to establish the C-P bond while retaining the ortho-oxygen, followed by reduction.

Key Chemical Transformations

-

Phospho-Fries Rearrangement: Conversion of the P-O-C linkage in triphenyl phosphite to a P-C bond (ortho-hydroxy phosphonate/phosphinite).

-

Reduction: Conversion of the rearranged P(V) or P(III) species to the primary phosphine (

).

Mechanistic Insight & Pathway Selection

The synthesis branches based on the desired degree of substitution (Mono- vs. Tris-).

Pathway A: Synthesis of Primary this compound

Target:

Pathway B: Synthesis of Tristhis compound (Ligand)

Target:

Reaction Pathway Diagram[1][2][3]

Caption: Divergent synthesis pathways from Triphenyl Phosphite based on stoichiometric control of the Phospho-Fries rearrangement.

Experimental Protocols

Protocol A: Synthesis of Primary this compound

Prerequisites: Schlenk line, Argon atmosphere, Anhydrous solvents.

Step 1: Anionic Phospho-Fries Rearrangement

This step converts the P-O bond to a C-P bond.

-

Reagents:

-

Triphenyl phosphite (

): 10.0 mmol (3.1 g) -

Lithium Diisopropylamide (LDA): 11.0 mmol (freshly prepared or commercial)

-

Solvent: Anhydrous THF (50 mL)

-

Quench: Dilute HCl

-

-

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and low-temperature thermometer under Argon.

-

Solvation: Add anhydrous THF (30 mL) and cool to -78 °C (dry ice/acetone bath).

-

LDA Addition: Add LDA solution dropwise over 15 minutes. The solution may turn yellow/orange, indicating lithiation.

-

Substrate Addition: Dissolve Triphenyl phosphite (3.1 g) in THF (20 mL) and add dropwise to the LDA solution at -78 °C.

-

Rearrangement: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours. This promotes the migration of the phosphorus from oxygen to the ortho-carbon.

-